5-Chloro-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline
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Overview
Description
5-Chloro-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused to a quinazoline moiety, with a chlorine atom at the 5th position and a fluorophenyl group at the 3rd position.
Mechanism of Action
Target of Action
Triazole-based compounds, which include 5-chloro-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline, are known to interact with a variety of enzymes and receptors .
Mode of Action
It is known that triazole compounds can bind in the biological system, indicating a potential for interaction with its targets .
Biochemical Pathways
Triazole-based compounds are known to show versatile biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Some triazole-based drugs are known to have excellent bioavailability .
Result of Action
Triazole-based compounds are known to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
It is known that some triazole-based drugs have negligible bioaccessibility due to their insolubility in water and most other suitable medicinal solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with 2-chlorobenzoyl chloride to form an intermediate, which is then subjected to cyclization with hydrazine hydrate to yield the desired triazoloquinazoline structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydro derivatives.
Substitution: Various substituted triazoloquinazolines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
- 9-Chloro-3-phenyl-s-triazolo[4,3-c]quinazoline
- 4-(4-Chloro-phenyl)-5-(2,4-dichloro-phenyl)-4H-(1,2,4)triazole-3-thiol
- 5-Phenyl-7-trifluoromethyl-(1,2,4)triazolo(1,5-a)pyrimidine
- 7-(4-Chloro-phenyl)-5-phenyl-4,7-dihydro-(1,2,4)triazolo(1,5-a)pyrimidine
Uniqueness
5-Chloro-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-chloro-3-(4-fluorophenyl)triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN4/c16-14-11-3-1-2-4-12(11)21-15(18-14)13(19-20-21)9-5-7-10(17)8-6-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKZKYQAVVDQBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC=C(C=C4)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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